molecular formula C16H21NO4 B13052819 Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

Cat. No.: B13052819
M. Wt: 291.34 g/mol
InChI Key: ZPFXZTFBMJAIIS-LWEDLAQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is a stereochemically defined bicyclic compound featuring a fused furopyridine core. For instance, similar compounds like tert-butyl hexahydrofuro[2,3-c]pyridine carboxylates are synthesized through intramolecular nucleophilic oxirane ring-opening under basic conditions .

The cis-configuration of the benzyl ester group and hydroxymethyl substituent is critical for its spatial orientation, influencing intermolecular interactions and reactivity. The compound’s molecular formula (C16H20BrNO3 for the bromo analog) and molecular weight (~354.24 g/mol) suggest moderate polarity, with computational properties indicating 4 hydrogen bond acceptors, 0 donors, and 5 rotatable bonds, which correlate with solubility and conformational flexibility .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl (3aS,7aR)-2-(hydroxymethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C16H21NO4/c18-10-14-8-13-6-7-17(9-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13-,14?,15-/m0/s1

InChI Key

ZPFXZTFBMJAIIS-LWEDLAQUSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1CC(O2)CO)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1CC(O2)CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted pyridine, followed by functional group modifications. Key steps may involve:

    Cyclization Reaction: Formation of the hexahydrofuro[2,3-C]pyridine core through intramolecular cyclization.

    Hydroxymethylation: Introduction of the hydroxymethyl group via a hydroxymethylation reaction, often using formaldehyde and a base.

    Benzylation: Addition of the benzyl group through a benzylation reaction, typically using benzyl bromide and a base.

    Carboxylation: Introduction of the carboxylate group through carboxylation reactions, such as the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions: Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate has been investigated for various medicinal applications due to its biological activity:

  • Antibacterial and Antifungal Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. Its structural characteristics allow it to interact with microbial targets, potentially overcoming resistance mechanisms .
  • Drug Development Scaffold : The compound serves as a versatile scaffold for the synthesis of novel derivatives aimed at enhancing therapeutic efficacy against various diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in drug design .
  • Interactions with Biological Macromolecules : Initial binding studies suggest that this compound may interact with proteins and nucleic acids, influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Study 2: Structural Analysis and Drug Design

In a structural analysis involving computational methods, researchers explored the conformational properties of this compound. The findings indicated favorable interactions with target enzymes, supporting its role as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Example 1: Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate (CAS 354155-03-6)

  • Key Differences : Bromomethyl substituent vs. hydroxymethyl.
  • Synthesis : Bromo analogs are synthesized via epoxide ring-opening or alkylation reactions, as seen in related compounds .
  • Reactivity : Bromine’s electronegativity enhances susceptibility to nucleophilic substitution compared to hydroxyl groups.

Example 2: Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

  • Key Differences : Bulky quinazolinyl substituent introduces steric hindrance, reducing rotational freedom.
  • Applications : Used in chiral molecule synthesis, emphasizing the role of substituents in directing reactivity .

Thieno[2,3-c]pyridine Analogues

Thienopyridine derivatives, such as tert-butyl-3-carbamoyl-2-thioureido compounds, provide contrasting heterocyclic cores:

Compound Substituent Yield Key Spectral Data (¹H-NMR)
5a 3-Benzoylthioureido 83% δ 14.20 (s, 1H), 7.59 (br. s, 1H)
5q 2-(Thiophen-2-yl)acetylthioureido 89% δ 14.43 (s, 1H), 7.98 (d, J=8.6 Hz, 2H)
5j 4-Chlorobenzoylthioureido 77% δ 14.43 (s, 1H), 11.84 (s, 1H)
  • Structural Contrasts : Replacement of the furan oxygen with sulfur alters electronic properties, enhancing aromatic π-π interactions.
  • Synthetic Efficiency: Higher yields (77–89%) compared to furopyridine analogs suggest optimized reaction conditions for thienopyridines .

Biological Activity

Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate (CAS No. 2177255-19-3) is a compound with notable biological activities that have garnered interest in various fields of pharmaceutical research. This article explores its synthesis, biological properties, and potential applications based on the latest findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.35 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the use of pyridine derivatives and various coupling agents. The exact synthetic route can vary depending on the desired yield and purity .

Antiproliferative Effects

Research has indicated that compounds with similar structural features to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on benzopsoralens, which share a hydroxymethyl group, demonstrated their ability to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells .

Antimicrobial Properties

Preliminary tests suggest that derivatives of hexahydrofuro-pyridine compounds can also show antimicrobial activity. For instance, certain related compounds have been tested against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for further exploration in antimicrobial applications .

Case Studies

  • Topoisomerase Inhibition : A study highlighted the role of similar compounds in inhibiting topoisomerase II, which is crucial for DNA replication in cancer cells. This suggests that this compound could be a candidate for further development as an antitumor agent .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of pyridine derivatives, showing that specific substitutions can enhance activity against resistant strains of bacteria. This opens avenues for developing new antibiotics based on the structure of this compound .

Research Findings Summary

Study FocusFindingsReference
Antiproliferative EffectsInhibits topoisomerase II; reduces proliferation in mammalian cells
Antimicrobial ActivityEffective against Pseudomonas aeruginosa and Staphylococcus aureus
Synthesis TechniquesMulti-step organic synthesis involving pyridine derivatives

Q & A

Basic Question: What experimental strategies are recommended for the structural characterization of cis-benzyl 2-(hydroxymethyl)hexahydrofuro[2,3-C]pyridine-6(2H)-carboxylate?

Answer:
Structural elucidation requires a multi-technique approach:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to resolve stereochemistry and confirm the hexahydrofuropyridine core. Pay attention to coupling constants (e.g., cis vs. trans diastereomers in the furopyridine ring) and hydroxyl proton shifts .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is critical, especially given the fused furopyridine system and potential stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns indicative of the hydroxymethyl and benzyl ester groups.

Basic Question: What synthetic routes are documented for preparing cis-benzyl 2-(hydroxymethyl)hexahydrofuro[2,3-C]pyridine derivatives?

Answer:
Key methodologies include:

  • Palladium-Catalyzed Cyclization : Reductive cyclization of nitroalkenes or nitroarenes using formic acid derivatives as CO surrogates can construct the hexahydrofuropyridine scaffold. Optimize catalyst loading (e.g., Pd/C or Pd(OAc)2_2) and reaction temperature to minimize epimerization .
  • Benzyl Ester Protection : Introduce the benzyl group early to protect the carboxylate during ring formation. Deprotection via hydrogenolysis (H2_2, Pd/C) should be timed to avoid over-reduction of the furopyridine system .

Advanced Question: How should researchers address contradictions in reported spectral data for hexahydrofuropyridine derivatives?

Answer:
Discrepancies often arise from stereochemical variations or solvent effects. Mitigate by:

  • Cross-Referencing Solvent Systems : Compare NMR data in identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to isolate solvent-induced shifts.
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate 1H^1 \text{H}-NMR spectra and validate experimental assignments .
  • Reproducibility Trials : Repeat synthesis under strict anhydrous conditions to rule out hydrolysis or oxidation artifacts .

Advanced Question: What computational methods are suitable for modeling the reactivity of the hydroxymethyl group in this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Study conformational flexibility of the hydroxymethyl group in solvent environments (e.g., water, THF) to predict nucleophilic reactivity.
  • Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or intramolecular cyclization pathways. Focus on transition states involving the hydroxyl and adjacent carbonyl groups .

Advanced Question: How can regioselectivity challenges in furopyridine ring functionalization be resolved?

Answer:

  • Directing Group Strategy : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution toward the 2-hydroxymethyl position .
  • Metal-Mediated C–H Activation : Use Pd or Rh catalysts with chelating ligands to selectively functionalize the pyridine ring. Monitor reaction progress via LC-MS to avoid over-functionalization .

Advanced Question: What in vitro models are appropriate for evaluating the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays : Screen against targets like kinases or proteases, given the structural similarity to bioactive furopyridine derivatives. Use fluorescence polarization or SPR for binding affinity quantification.
  • Cell-Based Toxicity Profiling : Test cytotoxicity in HEK293 or HepG2 cells, correlating results with logP values to assess membrane permeability .

Advanced Question: How should researchers optimize reaction yields for large-scale synthesis?

Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically to identify critical factors. Use response surface methodology (RSM) for multi-variable optimization .
  • Continuous Flow Chemistry : Improve heat and mass transfer for exothermic steps (e.g., cyclization) to enhance reproducibility at scale .

Advanced Question: What strategies mitigate racemization during synthesis of the cis-configured furopyridine core?

Answer:

  • Low-Temperature Conditions : Perform key cyclization steps below 0°C to slow epimerization.
  • Chiral Auxiliaries : Temporarily install a chiral directing group (e.g., Evans oxazolidinone) to enforce stereochemical control, followed by auxiliary removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.